6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at the 6-position and a carboxylic acid moiety at the 2-position. Its molecular formula is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol (CAS: 889939-98-4, MDL: MFCD08445789) . The compound is typically stored under dry conditions at room temperature, with a purity specification often exceeding 95% . The carboxylic acid group at position 2 is critical for interactions in medicinal chemistry applications, particularly in modulating biological activity through hydrogen bonding or salt formation .
Properties
IUPAC Name |
6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-3-9-7-2-6(8(12)13)10-11(7)4-5/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXQJOIYJTZWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594450 | |
| Record name | 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-98-4 | |
| Record name | 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Process Overview:
Step 1: Formation of Intermediate
- React 3,3-dialkoxypropionate (e.g., methyl or ethyl 3,3-dialkoxypropionate) with a formate (methyl formate or ethyl formate) in the presence of a strong alkali such as sodium hydride, sodium methoxide, or potassium tert-butoxide.
- This reaction is conducted in aqueous medium at room temperature to generate an intermediate compound.
Step 2: Cyclization Reaction
- The intermediate is then reacted with 3-methyl-5-aminopyrazole in an acidic environment (preferably acetic acid) using toluene as the solvent.
- The reaction proceeds at 0–45 °C over 12 to 48 hours, facilitating ring closure to form 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic ester.
Step 3: Hydrolysis to Carboxylic Acid
- The ester is hydrolyzed under basic conditions (using sodium hydroxide or potassium hydroxide) in water or alcoholic solvents such as methanol or ethanol.
- Hydrolysis occurs at 0–35 °C over 2 to 4 hours, yielding 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
- The product is isolated by filtration and drying, achieving yields exceeding 70%, often around 97% in optimized conditions.
Key Reaction Conditions and Reagents:
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Intermediate formation | 3,3-dialkoxypropionate + methyl/ethyl formate + NaH/NaOMe/KtBuO | Room temp (~25) | - | Water | - |
| Cyclization | 3-methyl-5-aminopyrazole + acetic acid + toluene | 0–45 | 12–48 | Toluene | - |
| Hydrolysis | NaOH or KOH in water or MeOH/EtOH | 0–35 | 2–4 | Water/Alcohol | >70–97 |
Advantages:
- Simple and scalable synthetic design.
- High overall yield suitable for industrial production.
- Mild reaction conditions that preserve product integrity.
- Flexibility in choice of alkyl groups and bases.
Oxidative Conversion from 6-Carbaldehyde Derivative
An alternative preparation involves oxidation of 6-carbaldehyde-2-methylpyrazolo[1,5-a]pyrimidine to the target acid, as described in chemical synthesis literature.
Process Overview:
- The starting aldehyde compound (6-carbaldehyde-2-methylpyrazolo[1,5-a]pyrimidine) is dissolved in water.
- Sodium chlorite and hydrogen peroxide are added as oxidizing agents.
- The reaction is maintained at 50 °C for 1 hour with stirring.
- After completion (monitored by TLC), the mixture is cooled, and residual oxidants are quenched with sodium sulfite.
- The pH is adjusted to acidic range (pH 2–3) using hydrochloric acid.
- The product precipitates and is purified by recrystallization from ethanol.
Reaction Conditions and Yield:
| Reagent | Molar Ratio (to aldehyde) | Temperature (°C) | Time (minutes) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Sodium chlorite | 1.5 eq | 50 | 60 | Water | 76.7 |
| Hydrogen peroxide | 1.5 eq | 50 | 60 | Water | - |
Notes:
- The use of sodium chlorite and hydrogen peroxide provides a clean oxidation to the carboxylic acid.
- The yield is moderate (~77%), with relatively simple work-up.
- This method is suitable when the aldehyde intermediate is readily available.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Yield (%) | Scale Suitability | Notes |
|---|---|---|---|---|---|---|
| Alkali-mediated cyclization and hydrolysis | 3,3-dialkoxypropionate + 3-methyl-5-aminopyrazole | Alkali (NaH, NaOMe), acid (AcOH) | Cyclization + hydrolysis | 70–97 | Laboratory and Industrial | High yield, scalable, mild conditions |
| Oxidative conversion from aldehyde | 6-Carbaldehyde-2-methylpyrazolo[1,5-a]pyrimidine | Sodium chlorite, H2O2 | Oxidation | ~77 | Laboratory | Moderate yield, requires aldehyde precursor |
Research Findings and Practical Considerations
- The alkali-mediated cyclization method is patented and well-documented for industrial application, offering a practical synthesis route with high yields and straightforward purification steps.
- The oxidation method provides an alternative when aldehyde intermediates are accessible, but yields and scalability may be limiting factors.
- Both methods emphasize mild reaction temperatures (0–50 °C) to maintain product stability.
- Hydrolysis conditions in the first method allow for selective conversion of esters to acids without degradation.
- The choice of solvent and acid/base catalysts significantly impacts reaction efficiency and product purity.
- Recrystallization from ethanol is a common purification step ensuring high purity of the final acid.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound features a fused pyrazolo-pyrimidine core with a methyl group at position 6 and a carboxylic acid group at position 2 . These functional groups influence its reactivity:
-
Carboxylic acid group : Prone to nucleophilic acyl substitution, amidation, and esterification.
-
Methyl substituent : Likely influences steric and electronic effects in reactions.
Potential Reaction Pathways
While direct data for this compound is limited, analogous pyrazolo-pyrimidine derivatives suggest the following reactions:
2.1. Nucleophilic Substitution
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Position 6 substituent : The methyl group may participate in alkylation or substitution reactions, though steric hindrance could limit reactivity.
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Carboxylic acid group : Can undergo amidation (with amines) or esterification (with alcohols) under basic conditions .
2.2. Condensation Reactions
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The carboxylic acid group may participate in Schiff base formation or peptide coupling with amines, forming amides or imine derivatives .
2.3. Oxidation/Reduction
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Carboxylic acid : Could be reduced to a primary alcohol (e.g., using LiAlH₄) or oxidized to a ketone (e.g., via KMnO₄) .
Comparison with Analogous Compounds
Research Gaps
The absence of direct experimental data for This compound highlights the need for:
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Kinetic studies to quantify reaction rates.
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Mechanistic investigations using spectroscopy (e.g., NMR) or computational methods.
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Biological activity correlation with substitution patterns.
Scientific Research Applications
6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives are structurally versatile, with modifications at positions 2, 6, and 7 significantly influencing their physicochemical and pharmacological properties. Below is a detailed comparison of 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid with analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Role of the Carboxylic Acid Group : The carboxylic acid at position 2 enhances binding affinity in kinase inhibitors by forming hydrogen bonds with target proteins. Replacement with ester or amide groups (e.g., ethyl esters) reduces activity, as seen in ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate (MW 191.19) .
Methyl Group: The 6-methyl derivative balances hydrophobicity and steric bulk, making it a preferred scaffold in drug discovery .
Synthetic Accessibility : The carboxylic acid derivative is synthesized via hydrolysis of its ester precursor (e.g., methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate) under basic conditions, yielding high purity (>98%) .
Notes
- Structural Specificity: Minor positional changes (e.g., 2-carboxylic acid vs. 3-carboxylic acid) drastically alter biological activity. For example, 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 869941-96-8) exhibits distinct binding profiles compared to the 2-carboxylic acid analog .
- Safety Data : this compound is classified with hazard codes H302 (harmful if swallowed) and H315/H319 (skin/eye irritation), requiring careful handling .
- Commercial Availability : The compound is supplied by multiple vendors (e.g., Enamine Ltd, TCI Chemicals) at 95% purity, with prices varying by scale (e.g., $8,900–$38,800 per 1–5 g) .
Biological Activity
6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (6-MPCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth examination of its biological activity, including antimicrobial effects, anticancer properties, and enzyme inhibition capabilities.
Chemical Structure and Properties
6-MPCA is characterized by a pyrazolo-pyrimidine framework, with the molecular formula and a molecular weight of 177.16 g/mol. The compound features a methyl group at the 6-position of the pyrazole ring and a carboxylic acid group at the 2-position of the pyrimidine ring, which contribute to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that 6-MPCA exhibits notable antimicrobial activity against various bacterial strains. This property is particularly relevant in the context of developing new antibiotics or antimicrobial agents to combat resistant strains.
Anticancer Properties
The anticancer potential of 6-MPCA has been explored in various studies. Compounds within the pyrazolo[1,5-a]pyrimidine class have shown significant activity against cancer cell lines. For instance, studies on structurally related compounds have demonstrated their ability to inhibit tumor growth and induce apoptosis in cancer cells by interfering with cell cycle progression and promoting DNA fragmentation .
Table 1: Summary of Anticancer Activity
| Compound | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-MPCA | MCF-7 | TBD | Induces apoptosis; cell cycle arrest |
| Compound 5i | MCF-7 | 3-10 | Dual EGFR/VGFR-2 inhibition; apoptosis induction |
Enzyme Inhibition
6-MPCA has also been investigated for its enzyme inhibitory activities. The presence of both pyrazole and pyrimidine rings allows for interaction with various biological targets, potentially leading to the development of selective inhibitors for therapeutic applications .
Synthetic Routes
Several synthetic methodologies have been developed for producing 6-MPCA, highlighting its versatility in organic synthesis. These methods enable further derivatization that can enhance its biological activity or alter its pharmacokinetic properties.
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, including 6-MPCA. For example, modifications at different positions on the pyrazolo and pyrimidine rings have been shown to significantly influence their biological efficacy against cancer cells and bacteria .
Example Case Study: Anticancer Activity Assessment
In a recent study evaluating the anticancer effects of various pyrazolo[1,5-a]pyrimidines, compounds were tested against MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited potent inhibitory effects on cell proliferation, with IC50 values ranging from 3 to 10 µM. Mechanistic studies revealed that these compounds could induce apoptosis by arresting the cell cycle at critical checkpoints, such as G1/S phase transitions .
Q & A
Q. What are the established synthetic routes for 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid?
The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core, followed by functionalization. Key steps include:
- Pyrazole Ring Formation : Reaction of hydrazine derivatives (e.g., methylhydrazine) with diketones or enamines under basic conditions (K₂CO₃, DMF, 80°C) to yield the pyrazolo[1,5-a]pyrimidine scaffold .
- Carboxylic Acid Introduction : Hydrolysis of ester intermediates (e.g., ethyl esters) using LiOH or NaOH in aqueous THF/MeOH to generate the carboxylic acid moiety .
- Methylation : Selective methylation at position 6 via alkylation with methyl iodide or using pre-functionalized precursors .
Optimized Yields : Reported yields range from 75–98% depending on reaction conditions and purification methods .
Q. How is structural characterization performed for this compound?
- Elemental Analysis : Confirms molecular formula (e.g., C₉H₈N₃O₂) with deviations <0.3% .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 254.1042) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at δ 2.5 ppm, carboxylic acid at δ 170 ppm) .
Advanced Research Questions
Q. What strategies optimize the compound’s activity as a kinase inhibitor?
Structure-activity relationship (SAR) studies highlight:
- Position 6 Methyl Group : Enhances steric stability and selectivity for kinases like PI3Kδ by reducing off-target interactions .
- Carboxylic Acid at Position 2 : Critical for hydrogen bonding with catalytic lysine residues in kinase active sites. Replacement with esters or amides modulates potency .
- Substitution at Position 7 : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility .
Pharmacological Testing :
Q. How are discrepancies in synthetic yields resolved across studies?
Discrepancies often arise from:
- Reagent Purity : Impure starting materials (e.g., hydrazine derivatives) reduce yields. Use HPLC-grade reagents and anhydrous conditions .
- Reaction Scale : Small-scale reactions (<1 mmol) may show higher yields due to better heat distribution. Scale-up requires optimized stirring and temperature control .
- Workup Methods : Acidic extraction (pH 4–5) improves carboxylic acid recovery compared to neutral conditions .
Best Practices : Reproduce methods from peer-reviewed protocols (e.g., Gavrin et al. 2007) and validate intermediates via LC-MS .
Q. What analytical methods quantify the compound’s purity in biological matrices?
- Reverse-Phase HPLC : C18 column, mobile phase = 0.1% TFA in H₂O/MeCN (gradient elution), UV detection at 254 nm .
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Quantifies nanomolar concentrations in plasma with a LOD of 0.1 ng/mL .
- Stability Testing : Assess degradation in PBS (pH 7.4) and liver microsomes to guide formulation .
Methodological Tables
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
